molecular formula C8H12N2O B1606865 3-Isobutyl-1H-pyrazin-2-one CAS No. 25680-53-9

3-Isobutyl-1H-pyrazin-2-one

Cat. No.: B1606865
CAS No.: 25680-53-9
M. Wt: 152.19 g/mol
InChI Key: HDLZGLIOVZJBEE-UHFFFAOYSA-N
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Description

3-Isobutyl-1H-pyrazin-2-one is a heterocyclic organic compound belonging to the pyrazinone family It is characterized by a pyrazine ring with an isobutyl group attached to the second carbon atom and a keto group at the second position

Biochemical Analysis

Biochemical Properties

3-Isobutyl-2(1h)-pyrazinon interacts with various enzymes and proteins. For instance, it is synthesized by an O-methyltransferase, via a methylation step, from a non-volatile precursor, 3-isobutyl-2-hydroxypyrazine (IBHP) . The enzyme NbOMT1, which encodes an O-methyltransferase, was found to influence the accumulation of 3-Isobutyl-2(1h)-pyrazinon in Nicotiana benthamiana .

Cellular Effects

It is known that the compound can influence the aroma phenotype of certain plants, which suggests that it may have an impact on cellular metabolic processes .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-2(1h)-pyrazinon involves its interaction with the enzyme O-methyltransferase. This enzyme catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .

Temporal Effects in Laboratory Settings

It is known that the compound is a volatile organic compound (VOC), suggesting that its effects may change over time due to volatility .

Metabolic Pathways

The metabolic pathway of 3-Isobutyl-2(1h)-pyrazinon involves the enzyme O-methyltransferase, which catalyzes the methylation of 3-isobutyl-2-hydroxypyrazine (IBHP) to produce 3-Isobutyl-2(1h)-pyrazinon .

Transport and Distribution

It is known that the compound is a volatile organic compound (VOC), suggesting that it may be transported and distributed through the air .

Subcellular Localization

Given its volatile nature, it is likely to be found in the cytoplasm or other compartments where volatile compounds are typically localized .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutyl-1H-pyrazin-2-one typically involves the cyclization of acyclic precursors. One common method is the condensation of α-amino acids with diketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazinone ring .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutyl-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-isobutyl-2-hydroxypyrazine.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed under controlled conditions.

Major Products:

Scientific Research Applications

3-Isobutyl-1H-pyrazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

    3-Isobutyl-2-methoxypyrazine: Known for its strong aroma and used in flavoring agents.

    2-Isobutyl-3-methoxypyrazine: Similar structure but with a methoxy group instead of a keto group.

Uniqueness: 3-Isobutyl-1H-pyrazin-2-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(2-methylpropyl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)5-7-8(11)10-4-3-9-7/h3-4,6H,5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLZGLIOVZJBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341492
Record name 3-isobutyl-2(1h)-pyrazinon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25680-53-9
Record name 3-isobutyl-2(1h)-pyrazinon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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